2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one
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Overview
Description
2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolone core, followed by the introduction of the bromophenyl and methoxypyridinyl groups through various coupling reactions. Common reagents used in these reactions include brominating agents, methoxylating agents, and coupling catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using flow microreactor systems for better control and efficiency .
Chemical Reactions Analysis
2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one stands out due to its unique combination of functional groups. Similar compounds include:
- N-(4-bromophenyl)-2-[(6-methoxypyridin-3-yl)amino]acetamide
- [(4-bromophenyl)methyl][(6-methoxypyridin-3-yl)methyl]amine These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-13-9-19-17(20(25)10-13)11-18(14-3-5-15(22)6-4-14)24(19)16-7-8-21(26-2)23-12-16/h3-8,11-13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAIZEFJGDVDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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